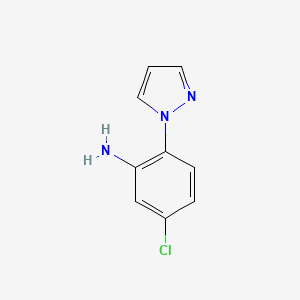

5-chloro-2-(1H-pyrazol-1-yl)aniline

Description

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals and agrochemicals. chemimpex.com The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly privileged scaffold in drug discovery. guidechem.com This is attributed to its metabolic stability and its ability to participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems. nih.gov The pyrazole nucleus is a cornerstone of numerous approved drugs, and its presence in a molecule can significantly influence its pharmacological profile. guidechem.com

The aniline (B41778) moiety, a benzene (B151609) ring attached to an amino group, is another fundamental component in medicinal chemistry, frequently found in molecules designed to interact with biological targets. The combination of a pyrazole ring and an aniline ring in a single molecule, as seen in 5-Chloro-2-(1H-pyrazol-1-yl)aniline, creates a unique chemical entity with a rich potential for derivatization and application. The chlorine substituent further modulates the electronic properties of the molecule, influencing its reactivity and the biological activity of its downstream products.

The true value of this compound in chemical research lies in its role as a strategic molecular scaffold. Its structure incorporates multiple reactive sites that can be selectively functionalized, allowing for the systematic construction of diverse molecular architectures. The primary amino group on the aniline ring is a key handle for a variety of chemical transformations, including amide bond formation and participation in cyclization reactions.

A particularly important application of aminopyrazole derivatives, including this compound, is in the synthesis of fused heterocyclic systems. One of the most prominent examples is the preparation of pyrazolo[1,5-a]pyrimidines. This is typically achieved through the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govrsc.org The resulting pyrazolo[1,5-a]pyrimidine (B1248293) core is a key feature in a multitude of biologically active compounds, especially protein kinase inhibitors. nih.govrsc.org The ability to readily access this privileged scaffold from aminopyrazole precursors underscores the strategic importance of compounds like this compound in drug discovery programs. nih.gov

Research efforts focused on derivatives of this compound and related aminopyrazoles are predominantly directed towards the discovery of new therapeutic agents. A major trajectory in this area is the development of protein kinase inhibitors. rsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold, readily synthesized from aminopyrazoles, has proven to be an effective framework for the design of potent and selective kinase inhibitors. rsc.org

Derivatives based on this scaffold have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Anaplastic Lymphoma Kinase (ALK), both of which are important targets in oncology. nih.govnih.gov For instance, the discovery of potent JAK inhibitors is a significant area of research for the treatment of myeloproliferative neoplasms and inflammatory diseases. nih.govnih.gov Similarly, ALK inhibitors have revolutionized the treatment of certain types of non-small-cell lung cancer. nih.gov

Beyond kinase inhibitors, derivatives of chloro-pyrazoles have also been explored for other biological activities, such as antifungal agents. ekb.eg The fungicidal potential of novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety has been demonstrated, with some compounds exhibiting significant activity against various plant pathogenic fungi. ekb.eg This highlights the versatility of the chloro-pyrazole scaffold in generating molecules with a broad spectrum of biological applications.

The following table provides examples of the biological activities of derivatives synthesized from aminopyrazole precursors, illustrating the therapeutic potential of this class of compounds.

| Derivative Class | Target | Example Activity | Reference |

| Pyrazolo[1,5-a]pyrimidines | Protein Kinases (e.g., Lck) | Inhibition of kinase activity | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Janus Kinases (JAKs) | Potent inhibition of JAK2 | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Anaplastic Lymphoma Kinase (ALK) | Inhibition of ALK-driven malignancies | nih.gov |

| 5-Chloro-pyrazole Phenylhydrazones | Fungal Pathogens | Potent antifungal activity (EC50 values of 0.74-0.96 µg/mL) | ekb.eg |

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYMUJXCDBWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926241-20-5 | |

| Record name | 5-chloro-2-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 1h Pyrazol 1 Yl Aniline and Analogues

Established Synthetic Pathways to the Core 5-Chloro-2-(1H-pyrazol-1-yl)aniline Structure

Traditional synthetic routes to this compound can be broadly categorized into two main strategies: those that form the pyrazole (B372694) ring onto an aniline (B41778) derivative and those that begin with a pre-formed pyrazole which is then attached to the aniline precursor.

Strategies Involving Pyrazole Ring Formation

One of the primary methods for synthesizing pyrazoles is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.it In the context of this compound, this would involve a substituted hydrazine reacting with a suitable 1,3-dielectrophilic reagent. The reaction proceeds via a cyclocondensation mechanism. chim.it

Another approach involves the [3+2] cycloaddition of a diazo compound with an alkyne, which is an efficient method for constructing the pyrazole ring. chim.it Variations of this strategy include using β-ketonitriles which react with hydrazines to form 5-aminopyrazoles. beilstein-journals.org The initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate, which then undergoes cyclization. beilstein-journals.org

Approaches Based on Substituted Aniline Precursors

A prevalent and versatile method for the synthesis of N-aryl pyrazoles involves the coupling of a pyrazole with an aryl halide. This can be achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide. wikipedia.org This reaction has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of this compound, this would involve the coupling of pyrazole with a 2,5-dichloroaniline or a related derivative, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The development of sterically hindered and bidentate phosphine ligands has significantly improved the efficiency of these couplings, allowing them to proceed under milder conditions. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. wikipedia.org While traditionally requiring harsh reaction conditions such as high temperatures and polar solvents, modern variations have been developed that utilize soluble copper catalysts and various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com This method can be applied to couple pyrazole with an activated aryl halide, such as 1-bromo-2-nitro-4-chlorobenzene, followed by reduction of the nitro group to an amine.

Novel and Green Synthetic Approaches for this compound

Recent research has focused on developing more sustainable and efficient synthetic methods, emphasizing catalytic innovations and green chemistry principles.

Catalytic Synthesis Innovations

Innovations in catalysis have led to the development of more active and selective catalysts for the synthesis of pyrazole derivatives. For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of substituted pyrazoles. nih.gov These reactions often proceed in a one-pot fashion, combining multiple starting materials to form the desired product with high atom economy. nih.gov

The use of nanocatalysts is another emerging area. For example, a nano copper catalyst immobilized on a modified layered double hydroxide (B78521) has shown high activity and selectivity in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov Such catalysts can often be recovered and reused, adding to the sustainability of the process. nih.gov

Sustainable Methodologies and Atom Economy Considerations in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrazole-containing compounds. This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and energy-efficient reaction conditions, like microwave irradiation. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of pyrazole derivatives. researchgate.net

Multicomponent reactions are particularly noteworthy for their high atom economy, as they incorporate most or all of the atoms from the starting materials into the final product. nih.gov The development of such reactions for the synthesis of this compound and its analogues is a key goal in green chemistry. For example, a three-component reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative can efficiently produce highly substituted pyrazoles. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and regioselectivity of pyrazole synthesis can be highly dependent on the reaction conditions. Factors such as the choice of catalyst, ligand, base, solvent, and temperature can all play a crucial role.

For instance, in the Buchwald-Hartwig amination, the choice of the phosphine ligand is critical. Bulky, electron-rich ligands often lead to higher yields and faster reaction rates. nih.govresearchgate.net Similarly, in Ullmann-type couplings, the addition of ligands such as L-proline can significantly improve the reaction efficiency and allow for lower reaction temperatures. researchgate.net

The regioselectivity of pyrazole formation from the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can often be controlled by adjusting the pH of the reaction medium. nih.gov In some cases, one regioisomer is favored under acidic conditions, while the other is favored under basic conditions. nih.gov

Below is a table summarizing the impact of various reaction parameters on the synthesis of pyrazole derivatives:

| Parameter | Effect on Reaction | Example |

| Catalyst | Influences reaction rate and efficiency. | Palladium catalysts are effective for Buchwald-Hartwig amination. wikipedia.org |

| Ligand | Affects catalyst activity and stability. | Sterically hindered phosphine ligands improve yields in C-N coupling. wikipedia.org |

| Solvent | Can influence reaction rate and selectivity. | Polar aprotic solvents like DMF or DMSO are often used in Ullmann reactions. wikipedia.org |

| Base | Promotes deprotonation and facilitates catalyst turnover. | Strong bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions. |

| Temperature | Affects reaction kinetics. | Higher temperatures are often required for traditional Ullmann condensations. wikipedia.org |

Chemical Reactivity and Derivatization of 5 Chloro 2 1h Pyrazol 1 Yl Aniline

Reactions Involving the Aniline (B41778) Moiety (e.g., Substitution, Acylation, Alkylation)

The primary amino group (-NH₂) of the aniline moiety is a key center of nucleophilicity and is readily susceptible to various electrophilic reactions.

Acylation: The amino group can be easily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. For instance, treatment with acetyl chloride in the presence of a base would yield the corresponding N-acetylated derivative, N-(5-chloro-2-(1H-pyrazol-1-yl)phenyl)acetamide. These reactions are often highly efficient and serve to protect the amino group or introduce new functional scaffolds. scispace.com 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been identified as highly selective acyl transfer reagents for amines, showcasing high chemoselectivity even in the presence of other nucleophilic groups like alcohols and thiols. scispace.com

Alkylation: N-alkylation of the aniline nitrogen can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. acs.org Palladium-catalyzed N-arylation of primary alkylamines is a well-developed method, but care must be taken to avoid diarylation. acs.org

Substitution: The amino group can participate in substitution reactions, such as the formation of sulfonamides by reacting with sulfonyl chlorides. Furthermore, the aniline ring itself, activated by the amino group, could undergo electrophilic aromatic substitution, though the positions are directed by both the amino and the pyrazolyl groups.

Table 1: Examples of Reactions at the Aniline Moiety

| Reaction Type | Reagent Example | Product Structure | Product Name |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(5-chloro-2-(1H-pyrazol-1-yl)phenyl)acetamide | |

| Alkylation | Methyl Iodide (CH₃I) | 5-chloro-N-methyl-2-(1H-pyrazol-1-yl)aniline | |

| Sulfonylation | Tosyl Chloride (TsCl) | N-(5-chloro-2-(1H-pyrazol-1-yl)phenyl)-4-methylbenzenesulfonamide |

Transformations at the Pyrazole (B372694) Nitrogen and Carbon Atoms

The pyrazole ring is an aromatic heterocycle with its own distinct reactivity.

Reactions at Pyrazole Nitrogen: N-alkylation of pyrazoles is a common transformation, typically proceeding under basic conditions followed by the addition of an alkyl halide electrophile. semanticscholar.org While the aniline nitrogen in 5-chloro-2-(1H-pyrazol-1-yl)aniline is generally more nucleophilic, selective alkylation at the pyrazole N-H (specifically at the N2 position) could potentially be achieved using specific catalysts or directing groups. semanticscholar.orgresearchgate.net

Reactions at Pyrazole Carbon: The pyrazole ring is susceptible to electrophilic substitution. Halogenation of pyrazole and its derivatives typically occurs at the C4 position of the ring if it is unsubstituted. researchgate.net Therefore, reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom at the 4-position of the pyrazole ring.

Halogen-Mediated Reactivity (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling)

The chlorine atom on the benzene (B151609) ring is a versatile handle for introducing a wide variety of substituents through two main pathways.

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions, a nucleophile replaces the halide on the aromatic ring. libretexts.org These reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com The pyrazolyl group is electron-withdrawing and can help stabilize the negative charge in the Meisenheimer complex intermediate, thereby activating the ring for nucleophilic attack. libretexts.orgyoutube.com

Cross-Coupling Reactions: The chloro-substituent is an excellent electrophile for palladium-catalyzed cross-coupling reactions. nih.gov This has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the chlorine with an aryl or alkyl group. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines, providing access to more complex aniline derivatives. acs.orgnih.gov

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne to form a C-C bond, introducing an alkynyl moiety.

Table 2: Potential Cross-Coupling Reactions at the Chloro Position

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Type |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | Amino-substituted derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl-substituted derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Alkenyl-substituted derivative |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. asianpubs.orgekb.eg The primary amino group of this compound readily undergoes this reaction. jetir.org The reaction is usually carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step. asianpubs.org This reaction provides a straightforward method to introduce a wide variety of substituents, as a vast number of aldehydes and ketones are commercially available. The resulting Schiff bases are themselves valuable intermediates for further synthetic transformations or can be investigated for their biological activities. ekb.egresearchgate.net

Table 3: Schiff Base Formation from this compound

| Carbonyl Compound | Structure of Carbonyl | Resulting Schiff Base Product Name |

| Benzaldehyde | (E)-N-benzylidene-5-chloro-2-(1H-pyrazol-1-yl)aniline | |

| 4-Methoxybenzaldehyde | (E)-5-chloro-N-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)aniline | |

| Acetone | N-(propan-2-ylidene)-5-chloro-2-(1H-pyrazol-1-yl)aniline | |

| Cyclohexanone | N-cyclohexylidene-5-chloro-2-(1H-pyrazol-1-yl)aniline |

Heterocyclic Ring Formations Utilizing the Compound as a Precursor

The ortho-disposed amino and pyrazolyl groups make this compound an excellent building block for the synthesis of fused heterocyclic systems. Aminopyrazoles are widely used as synthons for constructing a variety of fused pyrazoloazines with potential medicinal applications, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.gov

By analogy, the aniline derivative can be used in similar cyclocondensation reactions. For example, reaction with 1,3-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293) ring systems. beilstein-journals.org Similarly, reaction with α,β-unsaturated ketones or nitriles can be employed to construct fused pyrazolo[3,4-b]pyridine cores. nih.govnih.gov These reactions significantly increase the molecular complexity and provide access to novel scaffolds for various applications, including drug discovery.

Theoretical and Computational Chemistry Studies of 5 Chloro 2 1h Pyrazol 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern quantum mechanical calculations in chemistry, balancing computational efficiency with high accuracy for analyzing the electronic structure of molecules like pyrazole (B372694) derivatives. DFT methods are employed to determine various molecular properties, providing a theoretical framework to understand experimental observations and predict chemical behavior.

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 5-chloro-2-(1H-pyrazol-1-yl)aniline, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are used to achieve this.

The key conformational feature of this molecule is the dihedral angle between the plane of the aniline (B41778) ring and the pyrazole ring. Due to steric hindrance between the hydrogen atom on the pyrazole ring and the amino group on the aniline ring, the molecule is not expected to be perfectly planar. The optimized structure would likely exhibit a twisted conformation to minimize steric repulsion. This twisting influences the degree of π-conjugation between the two ring systems, which in turn affects the electronic properties of the molecule.

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on typical values for similar structures.

| Parameter | Description | Predicted Value |

| C-C (aniline) | Average bond length in the aniline ring | ~1.39 Å |

| C-N (aniline) | Bond length between aniline ring and amino group | ~1.40 Å |

| C-Cl | Bond length between aniline ring and chlorine atom | ~1.74 Å |

| C-N (link) | Bond length connecting the two rings | ~1.42 Å |

| N-N (pyrazole) | Bond length in the pyrazole ring | ~1.35 Å |

| Dihedral Angle | Angle between the aniline and pyrazole rings | 30° - 50° |

Note: These values are representative and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the amino group and the aromatic carbons. The LUMO, conversely, is likely distributed over the pyrazole ring and the chloro-substituted carbon atom of the aniline ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. For similar pyrazole derivatives, calculated HOMO-LUMO energy gaps are typically in the range of 4-5 eV.

The distribution of these orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps complement FMO analysis by visualizing the charge distribution and identifying electron-rich (red) and electron-poor (blue) regions of the molecule.

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 4.5 eV |

Note: These energy values are illustrative and depend on the level of theory and basis set used in the DFT calculation.

Coordination Chemistry and Metallosupramolecular Architectures with 5 Chloro 2 1h Pyrazol 1 Yl Aniline

Ligand Design Principles and Coordination Modes of 5-Chloro-2-(1H-pyrazol-1-yl)aniline

The structure of this compound, featuring a pyrazole (B372694) ring and an aniline (B41778) moiety, makes it a highly effective building block in coordination chemistry. chemimpex.com Nitrogen-based ligands, particularly those with pyrazole derivatives, are of significant interest for constructing coordination complexes due to their diverse biological and chemical properties. nih.gov The design of this ligand incorporates several key features that dictate its coordination behavior with metal ions.

The primary donor sites are the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the aniline group. This arrangement allows for multiple coordination modes. Typically, ligands of this nature act as bidentate chelators, coordinating to a metal center through the aniline nitrogen and one of the pyrazole nitrogens, forming a stable five- or six-membered ring. nih.govnih.gov The specific coordination is influenced by the steric and electronic environment of the metal ion and the reaction conditions. rsc.org

The presence of the chloro substituent on the aniline ring introduces an electron-withdrawing effect, which can modulate the electron density on the coordinating nitrogen atoms. This, in turn, influences the stability and reactivity of the resulting metal complex. The flexible nature of the bond between the aniline and pyrazole rings allows the ligand to adapt to the preferred coordination geometry of various transition metals. rsc.org Structural analyses of similar pyrazole-based ligands show that they can form mononuclear complexes or act as bridging ligands to create polynuclear or polymeric structures. nih.govmdpi.com For instance, in related crystal structures, pyrazole-amine compounds have been shown to form dimers and other supramolecular assemblies through hydrogen bonding. nih.govnih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Donor Atoms |

| Monodentate | The ligand binds to a single metal center through one donor atom. | Pyrazole N or Aniline N |

| Bidentate Chelating | The ligand binds to a single metal center via two donor atoms, forming a chelate ring. | Aniline N and Pyrazole N |

| Bridging | The ligand links two or more metal centers. | Utilizes nitrogen atoms from both the pyrazole and aniline moieties. |

Synthesis and Characterization of Transition Metal Complexes

The synthesis and characterization of transition metal complexes with pyrazole-containing ligands are well-established areas of research, providing a framework for complexes derived from this compound. orientjchem.orgorientjchem.org

Synthetic Routes to Metal-5-Chloro-2-(1H-pyrazol-1-yl)aniline Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. nih.gov A general and effective method is to dissolve the ligand and a metal salt (such as acetates, chlorides, or nitrates) in a 2:1 ligand-to-metal molar ratio in a solvent like methanol (B129727) or ethanol (B145695). nih.govorientjchem.org The reaction mixture is then heated under reflux for several hours. orientjchem.orgnih.gov Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried. nih.govorientjchem.org

Typical Synthetic Procedure:

Dissolve this compound (2 mmol) in ethanol.

In a separate vessel, dissolve the transition metal salt (e.g., Cu(CH₃COO)₂, NiCl₂, Co(NO₃)₂) (1 mmol) in the same solvent.

Add the metal salt solution dropwise to the ligand solution while stirring.

Reflux the mixture for 2-4 hours to ensure the completion of the reaction.

Cool the reaction mixture to room temperature to allow for the precipitation of the complex.

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Spectroscopic, Magnetic, and Crystallographic Characterization of Metal Complexes

A combination of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The formation of a metal-ligand bond is typically evidenced by shifts in the vibrational frequencies of the N-H (aniline) and C=N (pyrazole) groups. orientjchem.org These changes indicate the participation of the nitrogen atoms in coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal center. The appearance of new absorption bands, often assigned to d-d transitions, is characteristic of complex formation and can help suggest geometries such as octahedral or tetrahedral. nih.govuobaghdad.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its complexes, particularly for diamagnetic metals like Zn(II) or Cd(II). nih.govorientjchem.orgnih.gov Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms upon complexation provide insight into the binding mode. nih.gov

Magnetic Characterization:

Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes. This data helps in ascertaining the geometry of the complex and the oxidation state of the central metal ion. orientjchem.orguobaghdad.edu.iq For example, different magnetic moments can distinguish between square planar and tetrahedral geometries for a Cu(II) complex. nih.gov

Crystallographic Characterization:

Table 2: Expected Spectroscopic and Magnetic Properties of Metal Complexes

| Technique | Parameter | Information Obtained |

| FT-IR | Shift in ν(N-H) and ν(C=N) bands | Confirmation of N-atom coordination to the metal center. orientjchem.org |

| UV-Vis | d-d transition bands | Electronic environment and coordination geometry of the metal ion. nih.gov |

| NMR | Chemical shift changes (Δδ) | Identification of ligand binding sites (for diamagnetic complexes). nih.gov |

| Magnetic Susceptibility | Magnetic Moment (µeff) | Geometry and oxidation state of the paramagnetic metal ion. uobaghdad.edu.iq |

| X-ray Crystallography | Bond lengths, angles, geometry | Unambiguous 3D molecular structure and crystal packing. mdpi.comelsevierpure.com |

Catalytic Applications of Metal Complexes Derived from the Compound

Transition metal complexes derived from pyrazole-based ligands are recognized for their significant catalytic activities in various organic transformations. mdpi.comnih.gov The electronic and steric properties imparted by the this compound ligand can be harnessed to develop effective and selective catalysts. nih.gov

Exploration in Oxidation and Reduction Catalysis

Complexes of this compound are promising candidates for catalysts in redox reactions. Pyrazole-based copper complexes, for instance, have demonstrated notable efficacy in the oxidation of catechols to o-quinones. mdpi.com This type of catalytic activity is significant as it mimics the function of catechol oxidase enzymes. The general mechanism involves the formation of an in-situ complex between the ligand and a copper(II) salt, which then facilitates the aerobic oxidation of the substrate. mdpi.com The catalytic efficiency in such systems is often dependent on the nature of the ligand, the metal salt's counter-ion, and the solvent used. mdpi.com

While direct studies on reduction catalysis using complexes of this specific ligand are less common, related metal-ligand systems are employed in hydrogenation and transfer hydrogenation reactions. The tunable nature of the pyrazole-aniline framework suggests that complexes could be designed for reduction processes as well.

Table 3: Example of Catalytic Oxidation using a Related Pyrazole-Ligand System

| Substrate | Catalyst System | Product | Key Findings |

| Catechol | Pyrazole-based Ligand + Cu(CH₃COO)₂ | o-Quinone | The in-situ formed complex effectively catalyzed the aerobic oxidation. Catalytic activity was influenced by the ligand structure and reaction conditions. mdpi.com |

Ligand Effects on Catalytic Activity and Selectivity

The substituents on the this compound ligand play a critical role in determining the catalytic performance of its metal complexes. nih.gov

Electronic Effects: The chlorine atom on the aniline ring is an electron-withdrawing group. This can increase the Lewis acidity of the metal center in the complex, potentially enhancing its reactivity in catalytic cycles that involve substrate activation. In some gold-catalyzed reactions, electron-withdrawing ligands have been shown to stabilize the catalyst and improve its lifetime and activity. nih.gov

Steric Effects: The steric bulk of the ligand can influence both the activity and selectivity of the catalyst. It can control the access of substrates to the metal's active site, thereby dictating the stereoselectivity or regioselectivity of a reaction. For instance, in palladium-catalyzed C-H olefination of anilines, the choice of ligand was found to be crucial for achieving high para-selectivity. acs.org The specific geometry enforced by the this compound ligand can create a unique catalytic pocket, leading to selective product formation. nih.gov

The interplay between these electronic and steric factors allows for the fine-tuning of the catalyst's properties to achieve desired outcomes in various synthetic applications. acs.org

Compound Names

Luminescent Metal Complexes and Their Photophysical Properties

The exploration of luminescent metal complexes is a significant area of research in coordination chemistry, driven by their potential applications in fields such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The ligand this compound possesses structural motifs—a pyrazole ring and an aniline group—that are known to form stable complexes with a variety of metal ions. In principle, these coordination compounds have the potential to exhibit interesting photophysical properties.

However, a comprehensive review of the scientific literature reveals a notable gap in the investigation of the luminescent properties of metal complexes specifically derived from this compound. While the coordination chemistry of related pyrazole and aniline-based ligands has been explored to yield luminescent materials, detailed research findings, including the synthesis, characterization, and photophysical data for complexes of this compound, are not extensively reported.

For context, research into other pyrazole-containing ligands has shown that their metal complexes, particularly with d¹⁰ metal ions like Zn(II), can be highly luminescent. The emission properties of these complexes are often tunable by modifying the substituents on the ligand framework. For instance, the introduction of different functional groups can influence the energy of the ligand-centered (π-π*) or charge-transfer (MLCT/LMCT) transitions, thereby altering the emission color and quantum efficiency.

Given the structural features of this compound, it is plausible that its metal complexes could exhibit luminescence. The pyrazole moiety can act as a strong N-donor, and the aniline group can also participate in coordination. The presence of the chloro-substituent on the aniline ring could further influence the electronic properties of the resulting complexes through its electron-withdrawing nature.

Future research in this area would be valuable. The synthesis of a series of metal complexes with this compound and a systematic study of their photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes, would be necessary to understand their potential as luminescent materials. Such studies would contribute to the broader understanding of structure-property relationships in the field of luminescent coordination compounds.

Due to the lack of specific research data on the luminescent metal complexes of this compound, a data table of their photophysical properties cannot be provided at this time.

Advanced Applications in Materials Science and Analytical Chemistry

Development of Chemosensors and Probes Based on 5-Chloro-2-(1H-pyrazol-1-yl)aniline

The development of chemosensors and fluorescent probes is a rapidly growing area of research, driven by the need for sensitive and selective detection of various analytes. While specific research on chemosensors derived directly from this compound is limited, the broader class of pyrazole (B372694) derivatives shows significant promise in this area. nih.gov Pyrazole-based compounds are known for their ability to act as effective chelating agents for a variety of metal ions due to the presence of nitrogen atoms in the heterocyclic ring. nih.gov

The core structure of this compound provides a foundation for creating sophisticated sensor molecules. The aniline (B41778) group can be readily modified to introduce fluorophores or other signaling units, while the pyrazole and chloro substituents can be tailored to enhance selectivity towards specific ions or molecules. For instance, the introduction of a fluorophore could lead to "turn-on" or "turn-off" fluorescent sensors upon binding with a target analyte.

Table 1: Potential Analytes for Pyrazole-Based Chemosensors

| Analyte Category | Specific Examples | Potential Sensing Mechanism |

|---|---|---|

| Metal Ions | Al³⁺, Hg²⁺, Zn²⁺ | Chelation-enhanced fluorescence (CHEF), Photoinduced electron transfer (PET) |

| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding interactions, Displacement assays |

| Neutral Molecules | Explosives, Environmental pollutants | Host-guest interactions, π-π stacking |

This table is illustrative and based on the known sensing capabilities of the broader pyrazole class of compounds.

Future research in this area could focus on synthesizing derivatives of this compound and evaluating their photophysical properties upon interaction with various analytes. The inherent electronic properties of the pyrazole ring, combined with the substituent effects of the chloro and aniline groups, could lead to the development of highly selective and sensitive chemosensors for environmental monitoring, medical diagnostics, and industrial process control. chemimpex.com

Integration into Polymer and Supramolecular Materials Research

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of novel polymers and a building block for complex supramolecular assemblies. chemimpex.com

In the realm of polymer science, the aniline group provides a reactive site for polymerization reactions, allowing for the incorporation of the pyrazole-containing unit into polymer backbones or as a pendant group. This can impart desirable properties to the resulting polymers, such as enhanced thermal stability, improved mechanical strength, and specific chemical functionalities. The presence of the chloro and pyrazole groups can also enhance the polymer's resistance to environmental factors. chemimpex.com For example, polyanilines are well-known for their electrical conductivity, and the incorporation of the pyrazole moiety could modulate these properties for applications in electronic devices.

Supramolecular chemistry, which focuses on non-covalent interactions, offers another avenue for the application of this compound. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the construction of self-assembling supramolecular structures. While specific studies on the supramolecular chemistry of this compound are not widely reported, research on similar pyrazole-containing molecules has demonstrated their ability to form intricate architectures like dimers, chains, and layers through hydrogen bonding. nih.gov These organized assemblies are of interest for applications in crystal engineering, drug delivery, and the development of "smart" materials.

Table 2: Potential Applications in Polymer and Supramolecular Chemistry

| Field | Application | Role of this compound |

|---|---|---|

| Polymer Science | High-performance polymers, Conductive polymers, Coatings | Monomer for polymerization, Introduction of specific functionalities |

| Supramolecular Chemistry | Crystal engineering, Smart materials, Molecular recognition | Building block for self-assembly, Formation of hydrogen bonds and π-π stacking |

Exploration in Redox Chemistry and Electroactive Materials

The field of redox chemistry and electroactive materials is another area where this compound holds potential, although specific research is currently sparse. The aniline portion of the molecule is known to be redox-active, capable of undergoing oxidation to form radical cations and further coupling reactions. This property is the basis for the conductivity of polyaniline.

The pyrazole ring can also influence the redox behavior of the molecule. The electron-donating or -withdrawing nature of substituents on the pyrazole ring can modulate the oxidation potential of the aniline group. Furthermore, the pyrazole moiety itself can be involved in redox processes, particularly when coordinated to a metal center.

The development of electroactive materials from this compound could lead to applications in:

Energy Storage: As a component in battery cathodes or supercapacitors.

Electrochromic Devices: In smart windows and displays that change color upon application of a voltage.

Electrocatalysis: As a ligand for metal catalysts in various chemical transformations.

Further electrochemical studies, such as cyclic voltammetry, are needed to fully elucidate the redox properties of this compound and its derivatives to unlock their potential in this field.

Applications in Advanced Separation Technologies

Advanced separation technologies are crucial in various industries, from environmental remediation to pharmaceutical manufacturing. The chelating ability of the pyrazole group in this compound suggests its potential use in the separation of metal ions.

By immobilizing derivatives of this compound onto a solid support, such as silica (B1680970) gel or a polymer resin, it is possible to create a stationary phase for chromatography with selectivity towards specific metal ions. This could be particularly useful for the removal of heavy metal contaminants from water or for the recovery of precious metals from industrial waste streams. For instance, a related compound, 5-Chloro-2-(1H-tetrazol-5-yl)aniline, has been analyzed using reverse-phase high-performance liquid chromatography (HPLC), indicating the suitability of such structures for chromatographic methods. sielc.com

The design of such separation materials would involve tailoring the structure of the pyrazole aniline derivative to optimize its binding affinity and selectivity for the target ion. This could involve modifying the substituents on the pyrazole or aniline rings to create a specific binding pocket.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-(1H-pyrazol-1-yl)aniline, and what solvents/catalysts are typically employed?

- Methodology : A common approach involves coupling chlorinated aniline derivatives with pyrazole rings via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, pyridine and dioxane are used as solvents in reactions with polyfluoroacyl anhydrides to introduce substituents . Precursor optimization (e.g., using 6-amino-1,3-dialkyluracil derivatives) may enhance yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete substitution. Purification often involves column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : and NMR identify proton environments and carbon frameworks, with pyrazole protons typically appearing as doublets (δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 209.63 g/mol) and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometry (e.g., CHClN) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 2) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C to prevent degradation and hazardous byproduct formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical electronic properties?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and charge distribution to predict reactivity. Compare with experimental UV-Vis or cyclic voltammetry data .

- Crystallography : Cross-validate computational bond lengths/angles with single-crystal XRD results (e.g., metallacycle coordination in cyclometalated complexes) .

Q. What strategies optimize the regioselectivity of pyrazole substitution in this compound derivatives?

- Methodology :

- Directed Metalation : Use directing groups (e.g., -NH) to control substitution positions.

- Catalytic Systems : Employ Pd(OAc)/XPhos for C–H activation, enhancing selectivity for meta or para positions .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow IR to identify rate-determining steps .

Q. How does the chloro-pyrazole-aniline scaffold influence coordination chemistry in metal complexes?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.